molecular formula C8H10N4O2 B13470566 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid CAS No. 1855700-69-4

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B13470566
CAS No.: 1855700-69-4
M. Wt: 194.19 g/mol
InChI Key: DOCKGRFBEHEVON-UHFFFAOYSA-N
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Description

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring attached to a cyclopentene ring with a carboxylic acid functional group. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne under mild conditions.

    Cyclopentene Ring Formation: The cyclopentene ring can be formed through a series of cyclization reactions involving appropriate starting materials such as cyclopentadiene derivatives.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Substituted tetrazoles

Mechanism of Action

The mechanism of action of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid is unique due to its combination of a tetrazole ring with a cyclopentene ring and a carboxylic acid group

Properties

CAS No.

1855700-69-4

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-(2-methyltetrazol-5-yl)cyclopentene-1-carboxylic acid

InChI

InChI=1S/C8H10N4O2/c1-12-10-7(9-11-12)5-3-2-4-6(5)8(13)14/h2-4H2,1H3,(H,13,14)

InChI Key

DOCKGRFBEHEVON-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=C(CCC2)C(=O)O

Origin of Product

United States

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